molecular formula C9H6ClNO2 B1587630 4-Chloro-2-isoxazol-5-yl-phenol CAS No. 86176-56-9

4-Chloro-2-isoxazol-5-yl-phenol

Cat. No. B1587630
CAS RN: 86176-56-9
M. Wt: 195.6 g/mol
InChI Key: AAJXJLYUWKMQNO-UHFFFAOYSA-N
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Description

4-Chloro-2-isoxazol-5-yl-phenol is a chemical compound with the molecular formula C9H6ClNO2 . It is an off-white crystalline powder used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular weight of this compound is 195.6 . The structure of the compounds was confirmed using various spectroscopic and analytical techniques .


Physical And Chemical Properties Analysis

This compound has a melting point of 196-206°C . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 354.0±27.0 °C at 760 mmHg . The compound has a molar refractivity of 48.0±0.3 cm3 .

Scientific Research Applications

Antifungal and Antimicrobial Applications

Research into pyrazolo[1,5-a]pyrimidines derivatives, which share structural similarities with isoxazoles, has demonstrated significant antifungal abilities against various phytopathogens. This suggests potential for developing antifungal agents from isoxazole derivatives for agricultural and pharmaceutical applications (Jin Zhang et al., 2016).

Molecular Docking and Quantum Chemical Calculations

Studies on molecular docking and quantum chemical calculations of phenolic and isoxazole derivatives have been conducted to understand their biological effects and potential as inhibitors for various biological and chemical processes. These studies offer insights into the therapeutic and industrial applications of these compounds (A. Viji et al., 2020).

Corrosion Inhibition

Isoxazole derivatives have also been investigated for their corrosion inhibition properties. For example, the inhibitive action of bipyrazolic isomers towards the corrosion of steel in acidic solutions has been reported, suggesting applications in materials science and engineering to protect metals from corrosion (K. Tebbji et al., 2005).

Photochemistry and Vibrational Spectra Analysis

Research on the photochemistry and vibrational spectra of matrix-isolated isoxazole derivatives, such as methyl 4-chloro-5-phenylisoxazole-3-carboxylate, contributes to our understanding of their structural characteristics and potential photochemical applications (S. Lopes et al., 2011).

Environmental Applications

The piezo-catalytic degradation of chlorophenols, including 4-chlorophenol, using barium titanate nano/micrometer-sized particles under ultrasonic irradiation, showcases a novel approach to degrading organic pollutants. This research indicates potential environmental applications in water treatment and pollution remediation (Shenyu Lan et al., 2017).

Safety and Hazards

The safety information for 4-Chloro-2-isoxazol-5-yl-phenol indicates that it has hazard statements H315-H319-H335 . Precautionary statements include P280a-P304+P340-P405-P501a-P261-P305+P351+P338 .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2-isoxazol-5-yl-phenol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of This compound ’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . These factors can include temperature, pH, and the presence of other chemicals, among others.

properties

IUPAC Name

4-chloro-2-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJXJLYUWKMQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=NO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425580
Record name 4-chloro-2-isoxazol-5-yl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86176-56-9
Record name 4-chloro-2-isoxazol-5-yl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(5-isoxazolyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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